3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

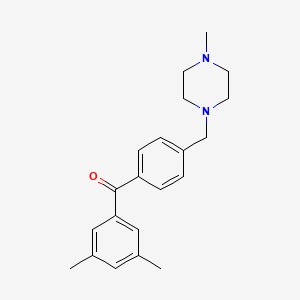

3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone is a substituted benzophenone derivative characterized by methyl groups at the 3,5-positions of the benzophenone core and a 4-methylpiperazinomethyl group at the 4'-position. The compound’s structure combines aromatic and piperazine moieties, which are pharmacologically significant. Benzophenones are widely studied for their roles as UV filters, enzyme inhibitors, and bioactive molecules in medicinal chemistry . The 4-methylpiperazine substituent may enhance solubility or modulate receptor interactions, while the 3,5-dimethyl groups could influence steric and electronic properties .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-12-17(2)14-20(13-16)21(24)19-6-4-18(5-7-19)15-23-10-8-22(3)9-11-23/h4-7,12-14H,8-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLFIBPCAPXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642979 | |

| Record name | (3,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-79-4 | |

| Record name | Methanone, (3,5-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylbenzoyl chloride and 4-methylpiperazine.

Reaction: The 3,5-dimethylbenzoyl chloride is reacted with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring allows for binding to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 3,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone are best understood when compared to analogs with varying substituents. Below is a detailed analysis of key structural analogs and their properties:

Role of the Piperazine Moiety

- (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone (CAS 369400-61-3): This compound features a pyridinyl group in the piperazine ring instead of a methyl group. The pyridinyl substituent may enhance hydrogen bonding or π-π interactions, improving binding affinity in biological systems. However, the 4-methylpiperazinomethyl group in the target compound likely offers better metabolic stability due to reduced susceptibility to oxidation .

Structural Analogues with Varied Substitutions

- 4'-Bromo-2-(3-pyrrolinomethyl) Benzophenone (CAS 898782-65-5): Replacing the piperazine moiety with a pyrrolidine ring reduces steric bulk but may compromise solubility. Bromine at the 4'-position could enhance electrophilicity, affecting reactivity in cross-coupling reactions .

- Such substitutions are common in drug design to optimize bioavailability .

Analytical and Physicochemical Properties

Substituents influence analytical detection thresholds. For example, benzophenones with halogen atoms (e.g., Cl, Br) exhibit lower limits of detection (LODs: 0.12–0.53 µg/L) in aqueous solutions compared to methylated analogs due to enhanced UV absorbance . The 3,5-dimethyl groups in the target compound may reduce polarity, affecting extraction efficiency in methods like dispersive liquid-liquid microextraction (DLLME) .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Actividad Biológica

3,5-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone (commonly referred to as compound RIE156324589) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to opioid receptor interactions and other therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 338.45 g/mol. Its structural features include:

- Two methyl groups at the 3 and 5 positions on the phenyl ring.

- A piperazine moiety attached via a methylene bridge, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

1. Opioid Receptor Interaction

Studies have shown that this compound exhibits significant interactions with opioid receptors, particularly as a nonselective antagonist. The presence of methyl groups enhances its binding affinity and potency compared to analogs lacking these substituents.

Table 1: Comparison of Binding Affinities

| Compound Name | Binding Affinity (Ki, nM) | Activity Type |

|---|---|---|

| This compound | 25 | Nonselective Antagonist |

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | 40 | Nonselective Antagonist |

| N-Methyl-4-piperidinyl benzophenone | 60 | Selective Antagonist |

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokines

In a study involving human peripheral blood mononuclear cells (PBMCs), the compound showed:

- IC50 for TNF-α : 159 nM

- IC50 for IL-6 : 226 nM

These results suggest that the compound may serve as a lead for developing anti-inflammatory drugs.

3. Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how modifications to the benzophenone structure affect biological activity. The introduction of various substituents has been shown to alter binding affinities and selectivities at opioid receptors.

Table 2: Summary of SAR Findings

| Modification | Resulting Activity |

|---|---|

| Removal of methyl groups | Decreased antagonist potency |

| Addition of halogen substituents | Altered receptor selectivity |

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions, including:

- Electrophilic Aromatic Substitution : Utilizing electron-donating groups to enhance nucleophilicity.

- Piperazine Functionalization : Introducing the piperazine moiety through nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.